molecular formula C16H14N2O4 B3122992 (E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one CAS No. 303995-66-6

(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one

Cat. No. B3122992
CAS RN: 303995-66-6
M. Wt: 298.29 g/mol
InChI Key: RGBOPNDNTJZVND-SCPMJEMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is known for its unique chemical properties that make it suitable for a range of research applications. In

Scientific Research Applications

  • Tuberculostatic Activity : A study synthesized new heterocyclic compounds using 1,1-bis-methylthio-2-nitro-ethene and tested them for tuberculostatic activity. Some derivatives showed significant activity against tuberculosis (Foks et al., 2005).

  • Structural Determination and Synthesis : Research on 1-R-5-[(2-Nitro-2-phenyl)ethenyl]imidazoles revealed insights into their synthesis and structure, which is relevant for understanding the chemistry of similar compounds (Aulaskari et al., 1996).

  • Preparation of Pyrazole and Isoxazole Derivatives : Studies focused on the preparation of 4-bromo-1-hydroxypyrazole 2-oxides and 4-nitro-1-hydroxypyrazole 2-oxides from various ketoximes, contributing to the knowledge of oxazole chemistry (Hansen et al., 1994a); (Hansen et al., 1994b).

  • Anticancer and Antimicrobial Agents : A study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and tested them for their anticancer and antimicrobial activities, indicating potential pharmaceutical applications (Katariya et al., 2021).

  • Reactions of Nitrophenyl-Triazol-Ethenyl Compounds : Research on the reactions of nitrophenyl-triazol-ethenyl compounds with aldehydes provided insights into the chemical behavior and potential applications of these compounds (Kariuki et al., 2022).

  • Reactive Processing Applications : A study involving 1,3-oxazoline intermediates in reactive processing applications explored multiphase polymer blends, which is significant for material science (Müller et al., 1995).

  • Crystal Structures and Biological Activity : Research on the crystal structures and biological activity of triphenyl-substituted enyne compounds, including 4-nitrophenyl derivatives, provided valuable information for the development of new bioactive materials (Pineda et al., 2020).

  • Synthesis of Oxazole Derivatives : Studies on the synthesis of various oxazole derivatives, including 2,4,5-trisubstituted oxazoles, contributed to the field of organic chemistry and potential pharmaceutical applications (Cai et al., 2005); (Rajanarendar et al., 2015).

properties

IUPAC Name

(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-11(19)3-4-13-5-7-14(8-6-13)9-10-15-16(18(20)21)12(2)17-22-15/h3-10H,1-2H3/b4-3+,10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBOPNDNTJZVND-SCPMJEMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)C=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)/C=C/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one
Reactant of Route 3
Reactant of Route 3
(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one
Reactant of Route 4
Reactant of Route 4
(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one
Reactant of Route 5
Reactant of Route 5
(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one
Reactant of Route 6
Reactant of Route 6
(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.